2-((4,6-Bis(ethylamino)-1,3,5-triazin-2-yl)thio)-1-phenylethanone
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Overview
Description
2-((4,6-Bis(ethylamino)-1,3,5-triazin-2-yl)thio)-1-phenylethanone is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound features a triazine ring substituted with ethylamino groups and a phenylethanone moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-Bis(ethylamino)-1,3,5-triazin-2-yl)thio)-1-phenylethanone typically involves the nucleophilic substitution of a triazine derivative. One common method includes the reaction of cyanuric chloride with ethylamine to form 4,6-bis(ethylamino)-1,3,5-triazine. This intermediate is then reacted with a thiol compound, such as 2-mercaptoacetophenone, under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and purity. Solvent extraction and recrystallization are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-((4,6-Bis(ethylamino)-1,3,5-triazin-2-yl)thio)-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where the ethylamino groups can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile, often under reflux conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Various substituted triazine derivatives
Scientific Research Applications
2-((4,6-Bis(ethylamino)-1,3,5-triazin-2-yl)thio)-1-phenylethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-((4,6-Bis(ethylamino)-1,3,5-triazin-2-yl)thio)-1-phenylethanone involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The triazine ring and ethylamino groups play a crucial role in its binding affinity and specificity. Additionally, the compound may interfere with cellular pathways by modulating signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-bis(ethylamino)-1,3,5-triazine: Known for its herbicidal properties.
2,4,6-Triethylamino-1,3,5-triazine: Used in the synthesis of various organic compounds.
2,4,6-Tris(ethylamino)-1,3,5-triazine:
Uniqueness
2-((4,6-Bis(ethylamino)-1,3,5-triazin-2-yl)thio)-1-phenylethanone stands out due to its unique combination of a triazine ring and a phenylethanone moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a therapeutic agent further highlight its significance in scientific research .
Properties
IUPAC Name |
2-[[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS/c1-3-16-13-18-14(17-4-2)20-15(19-13)22-10-12(21)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H2,16,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOULDAAJNHMZIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)SCC(=O)C2=CC=CC=C2)NCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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